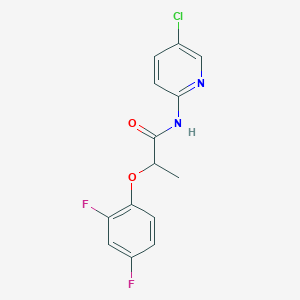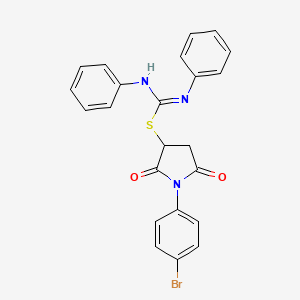![molecular formula C18H11BrN2O3 B4972983 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide involves the inhibition of certain enzymes involved in cell survival pathways. This compound has been found to inhibit the activity of enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of cell survival and apoptosis. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells and may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways involved in cell death. This compound has also been found to have potential as a fluorescent probe for detecting certain biomolecules such as proteins and nucleic acids. In vivo studies have shown that this compound can cross the blood-brain barrier and may have potential as a drug target for various neurological diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide in lab experiments include its potential as an anticancer agent, its ability to cross the blood-brain barrier, and its potential as a fluorescent probe for detecting certain biomolecules. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its efficacy and safety as a drug target.
Future Directions
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide. One direction is to further study its potential as an anticancer agent and to determine its efficacy and safety in vivo. Another direction is to further study its potential as a fluorescent probe for detecting certain biomolecules and to develop new applications for this compound in biochemistry. Additionally, further studies are needed to determine its potential as a drug target for various neurological diseases and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide involves the reaction between 5-bromo-2-furancarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting certain biomolecules such as proteins and nucleic acids. In pharmacology, this compound has been studied for its potential as a drug target for various diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c19-16-10-9-15(23-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXICGKUFZJCPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)

![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)

![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)